molecular formula C7H15NO3S B13066062 3-(Aminomethyl)-3-(propan-2-yloxy)-1lambda6-thietane-1,1-dione

3-(Aminomethyl)-3-(propan-2-yloxy)-1lambda6-thietane-1,1-dione

Cat. No.: B13066062
M. Wt: 193.27 g/mol
InChI Key: AXIGAGBRMKGIBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-3-(propan-2-yloxy)-1lambda6-thietane-1,1-dione is a synthetic organic compound characterized by its unique thietane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-(propan-2-yloxy)-1lambda6-thietane-1,1-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thietane Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Aminomethyl Group: This step may involve nucleophilic substitution reactions using aminomethylating agents.

    Attachment of the Propan-2-yloxy Group: This can be done through etherification reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-3-(propan-2-yloxy)-1lambda6-thietane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce functional groups to simpler forms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides (e.g., HCl, HBr) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield simpler hydrocarbons.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-3-(propan-2-yloxy)-1lambda6-thietane-1,1-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)-3-(methoxy)-1lambda6-thietane-1,1-dione
  • 3-(Aminomethyl)-3-(ethoxy)-1lambda6-thietane-1,1-dione
  • 3-(Aminomethyl)-3-(butan-2-yloxy)-1lambda6-thietane-1,1-dione

Uniqueness

3-(Aminomethyl)-3-(propan-2-yloxy)-1lambda6-thietane-1,1-dione is unique due to its specific functional groups and ring structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.

Properties

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

(1,1-dioxo-3-propan-2-yloxythietan-3-yl)methanamine

InChI

InChI=1S/C7H15NO3S/c1-6(2)11-7(3-8)4-12(9,10)5-7/h6H,3-5,8H2,1-2H3

InChI Key

AXIGAGBRMKGIBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1(CS(=O)(=O)C1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.